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Compound of Interest

Compound Name: 3-(Hydroxymethyl)heptan-2-one

CAS No.: 65405-68-7

Cat. No.: B1599868

Get Quote

Abstract & Introduction
Methyl Amyl Ketone (MAK), chemically known as 2-heptanone, is a versatile C7 solvent and

intermediate. Its functionalization via hydroxymethylation—the addition of a formaldehyde unit

—yields

-hydroxy ketones (ketols) that serve as critical precursors for fragrances, plasticizers, and
pharmaceutical side-chains.

The primary challenge in this synthesis is selectivity. Formaldehyde is a highly reactive,

unhindered electrophile.[1] In the presence of base, MAK can undergo multiple

hydroxymethylations (poly-addition) or subsequent dehydration to

-unsaturated ketones (vinyl ketones). Furthermore, MAK possesses two enolizable sites: the
terminal methyl group (C1) and the internal methylene group (C3).

This guide details a Base-Catalyzed Aldol Addition Protocol optimized for the mono-

hydroxymethylation of MAK at the C1 position, yielding 1-hydroxy-2-heptanone. We utilize
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kinetic control and stoichiometry management to suppress side reactions such as the

Cannizzaro reaction and Tishchenko variation.

Mechanistic Principles
The reaction follows a crossed-Aldol addition mechanism.[2][3][4]

Regioselectivity (C1 vs. C3)
MAK (

) has two sets of

-protons:

C1 (Methyl): Less sterically hindered, kinetically faster to deprotonate, and the resulting

enolate is less hindered for nucleophilic attack.

C3 (Methylene): More sterically hindered, forms a more thermodynamically stable enolate

(Zaitsev-like), but reacts slower with electrophiles due to the amyl chain bulk.

Expert Insight: Under mild basic conditions (low temperature, dilute base), the reaction is

kinetically controlled, overwhelmingly favoring attack at the C1 methyl group. This produces the

terminal alcohol 1-hydroxy-2-heptanone.
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Figure 1: Mechanistic pathway favoring C1-hydroxymethylation under kinetic control.
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Critical Experimental Parameters
To achieve high Mono-Selectivity (>85%), the following parameters must be strictly controlled:

Parameter Recommended Range Scientific Rationale

Stoichiometry (MAK:HCHO) 3:1 to 5:1

High excess of ketone

statistically minimizes the

probability of a second

formaldehyde molecule

reacting with the product (Poly-

alkylation).

Temperature 0°C – 15°C

Low temperature suppresses

dehydration (elimination of

water) to the enone and favors

the kinetic enolate (C1).

Catalyst NaOH (1-5 mol%)

Strong enough to generate

enolate, but used in catalytic

amounts to prevent

Cannizzaro disproportionation

of formaldehyde.

Solvent Neat or MeOH/H2O

Neat reaction (using excess

MAK as solvent) simplifies

workup and maximizes reactor

payload.

Detailed Protocol: Synthesis of 1-Hydroxy-2-
Heptanone
Reagents & Equipment

Substrate: 2-Heptanone (Methyl Amyl Ketone), >98% purity.

Reagent: Formaldehyde (37% aq. solution, methanol stabilized) OR Paraformaldehyde

(requires depolymerization). Note: 37% aq. solution is preferred for ease of handling.
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Catalyst: 5N Sodium Hydroxide (NaOH).[5]

Quench: 1N Hydrochloric Acid (HCl) or Acetic Acid.

Equipment: Jacketed glass reactor with overhead stirrer, internal temperature probe,

dropping funnel.

Step-by-Step Methodology
Step 1: Reactor Charging & Cooling

Charge 2-Heptanone (342.5 g, 3.0 mol) into the reactor.

Begin agitation (300-400 RPM) to ensure good heat transfer.

Cool the ketone to 5°C using a chiller circulator.

Step 2: Catalyst Addition

Add 5N NaOH (6.0 mL, 0.03 mol, 1 mol% relative to MAK).

Observation: The mixture may become slightly turbid or change color (light yellow) due to

enolate formation.

Equilibrate at 5°C for 15 minutes.

Step 3: Controlled Formaldehyde Addition

Charge Formaldehyde 37% aq. (81.1 g, 1.0 mol) into the dropping funnel.

CRITICAL: Add the formaldehyde solution dropwise over 60–90 minutes.

Maintain internal temperature below 15°C throughout the addition. Exotherms indicate rapid

aldol addition; if temp spikes, pause addition.

Step 4: Reaction Phase

After addition is complete, stir at 10–15°C for 2–4 hours.
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Monitor: Pull aliquots every hour for GC-MS analysis. Look for the disappearance of HCHO

and the formation of the product peak (MW 130). Stop when HCHO conversion >95% or if di-

addition byproducts exceed 5%.

Step 5: Quench & Neutralization

Cool mixture to 0°C.

Add 1N HCl dropwise until pH reaches 6.5–7.0. Do not over-acidify, as this promotes

dehydration to the vinyl ketone.

Step 6: Workup & Purification

Phase Separation: If running neat, an aqueous layer (from HCHO solution and

neutralization) will separate. Remove the bottom aqueous layer.

Wash: Wash the organic layer once with saturated brine to remove residual formaldehyde

and salts.

Distillation:

Fraction 1: Unreacted 2-Heptanone (Recycle this). Boiling Point: ~151°C (atm). Recover

under reduced pressure (e.g., 50°C at 20 mmHg).

Fraction 2: 1-Hydroxy-2-heptanone (Product). Distill under high vacuum (e.g., 0.5–1.0

mmHg). Expect boiling point approx 80–90°C at this pressure.

Process Workflow Diagram
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Figure 2: Operational workflow for the batch synthesis of 1-hydroxy-2-heptanone.

Analytical Validation & Troubleshooting
Expected Analytical Data
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GC-MS:

Starting Material (MAK): m/z 114.

Product (1-Hydroxy-2-heptanone): m/z 130 (

).[6] Characteristic fragment at m/z 31 (

) and m/z 99 (

).

By-product (Vinyl ketone): m/z 112 (

).

1H-NMR (CDCl3):

Look for the disappearance of the singlet methyl ketone peak at

2.13 ppm.

New triplet/multiplet for

around

3.5–4.0 ppm.

The internal methylene protons (C3) will remain largely distinct from the C1 substitution

pattern.

Troubleshooting Guide
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Issue Probable Cause Corrective Action

Low Yield / Polymerization
Temperature too high or HCHO

added too fast.

Maintain T < 15°C. Slow down

addition rate to prevent local

hot-spots.

Formation of Enone

(Dehydration)

pH too high (strong base) or

heating during workup.

Neutralize strictly to pH 7

before distillation. Keep pot

temp low during vac distillation.

Poly-hydroxymethylation Low MAK:HCHO ratio. Increase MAK excess to 5:1.

Cannizzaro Reaction
Catalyst concentration too

high.

Reduce NaOH to 0.5–1.0

mol%.

Safety & Handling (HSE)
Formaldehyde: Known carcinogen and sensitizer. All operations must be performed in a

functioning fume hood. Use nitrile gloves and chemical splash goggles.

2-Heptanone: Flammable liquid (Flash point 39°C).[7] Ground all glassware and equipment

to prevent static discharge.

Waste: Aqueous waste streams will contain residual formaldehyde and must be treated with

specific scavengers (e.g., ammonia or sodium bisulfite) before disposal according to local

regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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